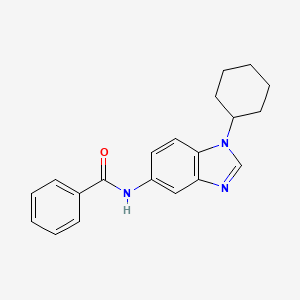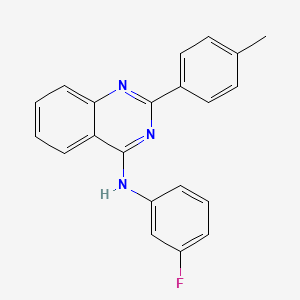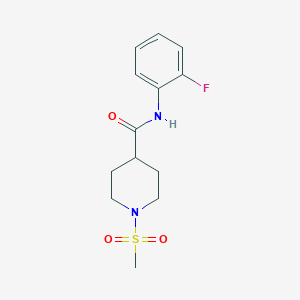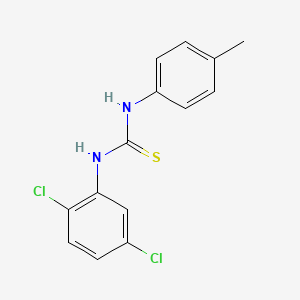![molecular formula C18H21N3O2 B5742774 2-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]BENZAMIDE](/img/structure/B5742774.png)
2-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group, a hydroxyphenyl group, and a benzamide moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]BENZAMIDE typically involves the condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and 2-aminobenzamide. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
2-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
科学的研究の応用
2-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
4-(DIETHYLAMINO)-2-HYDROXYBENZALDEHYDE: Shares the diethylamino and hydroxyphenyl groups but lacks the benzamide moiety.
2-AMINOBENZAMIDE: Contains the benzamide group but lacks the diethylamino and hydroxyphenyl groups.
Uniqueness
2-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-21(4-2)14-10-9-13(17(22)11-14)12-20-16-8-6-5-7-15(16)18(19)23/h5-12,22H,3-4H2,1-2H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTWCGCXFZMBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NC2=CC=CC=C2C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5742714.png)
![2-[(4-phenylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5742716.png)
![1-[(5-Methylfuran-2-yl)methyl]-4-phenylpiperazine](/img/structure/B5742717.png)


![3-chloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5742752.png)
![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5742757.png)


![4-[(2-Methylphenoxy)acetyl]piperazine-1-carbaldehyde](/img/structure/B5742771.png)
![N-methyl-4-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5742773.png)
![N-(3,4-DIMETHOXYPHENETHYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE](/img/structure/B5742781.png)
